LogP Optimization: Pinacol Ester Achieves Ideal Lipophilicity Window for CNS and Cellular Permeability vs. Polar Free Boronic Acid
The pinacol ester (target compound) exhibits a computed logP of 2.17, whereas the corresponding free boronic acid (CAS 1093878‑46‑6) has a logP of approximately –0.52 [REFS‑1]. This ~2.7‑log‑unit difference represents a >500‑fold increase in theoretical octanol–water partition coefficient, placing the pinacol ester squarely within the optimal logP range of 1–3 frequently cited for CNS drug candidates and general cellular permeability [REFS‑2].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.17 (computed) |
| Comparator Or Baseline | Free boronic acid (CAS 1093878‑46‑6), logP ≈ –0.52 |
| Quantified Difference | ΔlogP ≈ +2.69 (>500‑fold lipophilicity increase) |
| Conditions | Computational prediction (ACD/Labs or similar engine) as reported on chemsrc/molbase databases |
Why This Matters
A logP in the 1–3 range facilitates passive membrane permeation while maintaining aqueous solubility; the free boronic acid's negative logP would severely limit cellular uptake of any coupled product library.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541‑553. View Source
